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molecular formula C12H12O4 B098766 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione CAS No. 15231-78-4

2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione

Cat. No. B098766
M. Wt: 220.22 g/mol
InChI Key: NTUAHNQWHPQAMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04066664

Procedure details

To 11.8 g (50 mmol) of phenylmalonic acid diethyl ester in 23 ml. of acetic anhydride there are added 0.5 ml. of concentrated H2SO4 and 20 ml. of acetone. The mixture is stirred at 25° C for 8 hours, water (250 ml.) is then added thereto and the mixture is stirred for 30 minutes. The obtained precipitate is washed with 250 ml. of water up to pH 6.5, dried under reduced pressure and dissolved in 100 ml. of chloroform. The organic solution is dried over anhydrous sodium sulfate, most of the solvent is evaporated under reduced pressure and 100 ml. of petroleum ether (50°-70° C) is added thereto. The suspension is stirred for 30 minutes and filtered. The precipitate is washed with 20 ml. of petroleum ether (50°-70° C) and dried over P2O5 under reduced pressure to yield 2.2-dimethyl-5-phenyl-1.3-dioxane-4.6-dione with the same characteristics as the compound described by P. J. Scheuer in J.A.C.S. 80, 4933-38 (1958).
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
250 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:17])[CH:5]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[C:6]([O:8][CH2:9][CH3:10])=[O:7])C.[C:18](OC(=O)C)(=O)C.OS(O)(=O)=O.CC(C)=O>O>[CH3:10][C:9]1([CH3:18])[O:8][C:6](=[O:7])[CH:5]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[C:4](=[O:3])[O:17]1

Inputs

Step One
Name
Quantity
11.8 g
Type
reactant
Smiles
C(C)OC(C(C(=O)OCC)C1=CC=CC=C1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C
Step Five
Name
Quantity
250 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 25° C for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred for 30 minutes
Duration
30 min
WASH
Type
WASH
Details
The obtained precipitate is washed with 250 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
of water up to pH 6.5, dried under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 100 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution is dried over anhydrous sodium sulfate, most of the solvent
CUSTOM
Type
CUSTOM
Details
is evaporated under reduced pressure and 100 ml
ADDITION
Type
ADDITION
Details
of petroleum ether (50°-70° C) is added
STIRRING
Type
STIRRING
Details
The suspension is stirred for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The precipitate is washed with 20 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
of petroleum ether (50°-70° C) and dried over P2O5 under reduced pressure

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
CC1(OC(C(C(O1)=O)C1=CC=CC=C1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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